Comprehensive Technical Guide on 3-Hydroxy-5-phenylpentanenitrile: Physicochemical Profiling, Biocatalytic Resolution, and Synthetic Applications
Comprehensive Technical Guide on 3-Hydroxy-5-phenylpentanenitrile: Physicochemical Profiling, Biocatalytic Resolution, and Synthetic Applications
Executive Summary
In advanced organic synthesis and drug development, chiral β-hydroxy nitriles serve as highly versatile bifunctional building blocks. 3-Hydroxy-5-phenylpentanenitrile is a prime example of such a scaffold, widely utilized in the synthesis of complex natural products (such as insect pheromones) and critical pharmaceutical intermediates (including functionalized pipecolic acids). This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating protocol for its biocatalytic kinetic resolution, and maps its downstream applications in modern synthetic chemistry.
Physicochemical Profiling & Registry Identification
Accurate registry identification is the first step in establishing a robust supply chain and experimental baseline. The compound exists both as a racemate and as isolated enantiomers, each possessing distinct Chemical Abstracts Service (CAS) registry numbers[1][2].
Table 1: Core Physicochemical and Registry Data
| Property | Value |
| Chemical Name | 3-Hydroxy-5-phenylpentanenitrile |
| CAS Number (Racemic) | 70102-88-4 |
| CAS Number (S-enantiomer) | 125103-96-0 |
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| Boiling Point | 172 °C at 2.5 Torr (Kugelrohr) |
| InChI Key | QUVHJVQPGLIHPB-UHFFFAOYSA-N |
Data compiled from standardized chemical registries and verified supplier documentation[3].
Mechanistic Pathways in Biocatalytic Resolution
The synthesis of optically pure 3-hydroxy-5-phenylpentanenitrile is traditionally challenging via standard asymmetric catalysis due to the coordinating nature of the nitrile group. However, enzymatic kinetic resolution offers a highly selective alternative.
As demonstrated in foundational studies published in the , the hydrolysis of racemic 3-hydroxyalkanenitrile acetates using Pseudomonas cepacia lipase (PCL) is dramatically enhanced by the addition of thiacrown ethers[4].
The Causality of the Thiacrown Ether Additive: Crude lipase preparations inherently contain alkali and alkaline earth metal cations (Na⁺, K⁺, Mg²⁺, Ca²⁺) derived from the fermentation and purification processes[4]. These cations can randomly coordinate with the enzyme's active site or the substrate, leading to unpredictable reaction rates and diminished enantioselectivity. By introducing 5 mol% of a thiacrown ether (e.g., 1,4,8,11-tetrathiacyclotetradecane), these inhibitory metal cations are selectively sequestered[4]. This chelation alters the microenvironment of the lipase, stabilizing its open, active conformation even at lower pH ranges (3.4–3.5). Consequently, the activation energy for the transition state of the (R)-enantiomer is lowered, accelerating the hydrolysis rate while rigidly excluding the (S)-enantiomer[5].
Enzymatic kinetic resolution of racemic acetate using PCL and thiacrown ether.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction progress and product identity.
Protocol A: Synthesis of Racemic Precursor
Racemic 3-hydroxyalkanenitriles are typically prepared via the regioselective ring-opening of corresponding oxiranes[4].
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Initiation: Dissolve the starting oxirane in a polar aprotic solvent (e.g., DMF) to facilitate nucleophilic attack.
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Nucleophilic Addition: Add 1.2 equivalents of Potassium Cyanide (KCN). Causality: KCN acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide to yield the β-hydroxy nitrile[4].
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Reaction Monitoring: Stir the mixture at elevated temperature (typically 50–60 °C) and monitor via Thin Layer Chromatography (TLC). The reaction is complete when the oxirane spot disappears.
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Workup: Quench with water and extract with ethyl acetate. Purify via silica gel chromatography to yield (±)-3-hydroxy-5-phenylpentanenitrile (Typical yield: 54–74%)[4].
Protocol B: Lipase-Catalyzed Enantioselective Hydrolysis
This protocol isolates the (R)-enantiomer from the racemic acetate derivative[5].
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Preparation: Dissolve 1.25 mmol of the racemic acetate in 1.25 mL of acetone.
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Catalyst Assembly: Add 5 mol% of 1,4,8,11-tetrathiacyclotetradecane (thiacrown ether) relative to the substrate[5]. Causality: Acetone serves as a co-solvent to ensure the lipophilic substrate and thiacrown ether remain miscible with the aqueous enzyme phase.
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Enzymatic Cleavage: Add 12.5 mL of an aqueous Pseudomonas cepacia lipase (PCL) solution. Stir the biphasic mixture at 35 °C[5].
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Self-Validation (Stopping Criterion): Monitor the reaction continuously via GC or HPLC. Crucial Step: Terminate the reaction exactly when the molar ratio of the product alcohol to the unreacted acetate reaches 1:1 (50% conversion), which is the theoretical maximum for a perfect kinetic resolution[5].
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Isolation: Extract the mixture with ethyl acetate. Separate the (R)-alcohol from the (S)-acetate using silica gel TLC or column chromatography (Hexane/Ethyl Acetate = 2:1)[5].
Table 2: Analytical Validation Data (NMR Spectroscopy) To confirm the structural integrity of the synthesized 3-Hydroxy-5-phenylpentanenitrile, validate against the following ¹H and ¹³C NMR benchmarks[4]:
| Nucleus | Shift (δ, ppm) | Multiplicity & Coupling | Assignment |
| ¹H NMR | 1.83−1.95 | m, 2H | Aliphatic CH₂ |
| ¹H NMR | 2.48−2.62 | m, 3H | Aliphatic CH₂, OH |
| ¹H NMR | 2.65−2.82 | m, 2H | Benzylic CH₂ |
| ¹H NMR | 3.93 | dt, 1H, J = 13.2, 5.7 Hz | Chiral CH-OH |
| ¹H NMR | 7.17−7.34 | m, 5H | Aromatic protons |
| ¹³C NMR | 66.82 | Singlet | Chiral Carbon (C-OH) |
| ¹³C NMR | 117.65 | Singlet | Nitrile Carbon (-C≡N) |
Downstream Applications in Drug Development & Natural Products
The bifunctional nature of 3-hydroxy-5-phenylpentanenitrile—housing both a reactive hydroxyl group and a reducible nitrile—makes it an exceptionally valuable chiral pool intermediate.
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Natural Product Synthesis (Pheromones): The (R)-enantiomer can be subjected to hydrogenation and subsequent functionalization to yield specific insect pheromones. For instance, it is a direct precursor in the total synthesis of the attractant pheromone of the ant Myrmica scabrinodis[4].
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Peptidomimetic Drug Scaffolds: As detailed in patent literature (), the nitrile group can be hydrolyzed and cyclized to form substituted pipecolic acids[6]. Specifically, it is utilized in the enantioselective synthesis of (2S,4R)-4-hydroxypipecolic acid[6]. This non-proteinogenic amino acid is a critical structural motif in the development of NMDA receptor antagonists, immunosuppressants, and advanced peptidomimetic therapeutics.
Divergent synthetic applications of chiral 3-hydroxy-5-phenylpentanenitrile.
References
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Title: Thiacrown Ether Technology in Lipase-Catalyzed Reaction: Scope and Limitation for Preparing Optically Active 3-Hydroxyalkanenitriles and Application to Insect Pheromone Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
- Title: WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)
Sources
- 1. 70102-88-4 3-Hydroxy-5-phenylpentanenitrile AKSci 5308EQ [aksci.com]
- 2. (S)-3-hydroxy-5-phenylpentanenitrile - CAS号 125103-96-0 - 摩熵化学 [molaid.com]
- 3. 3-hydroxy-5-phenylpentanenitrile | 70102-88-4 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)-4-hydroxypipecolic acid - Google Patents [patents.google.com]
